molecular formula C19H36 B3061132 1H-Indene, 2-butyl-5-hexyloctahydro- CAS No. 55044-33-2

1H-Indene, 2-butyl-5-hexyloctahydro-

Cat. No.: B3061132
CAS No.: 55044-33-2
M. Wt: 264.5 g/mol
InChI Key: FLHBJKDPWVFHDH-UHFFFAOYSA-N
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Description

Contextualization within the Octahydroindene Chemical Class

The octahydroindene, or hydrindane, system is a fundamental structural motif in organic chemistry. researchgate.net It is characterized by the fusion of a five-membered and a six-membered ring, and can exist in two diastereomeric forms: cis-hydrindane (B1200222) and trans-hydrindane, depending on the stereochemistry at the bridgehead carbons. beilstein-journals.orgveeprho.com In the cis isomer, the two rings are fused in a bent fashion, while in the trans isomer, they are in a more linear and rigid arrangement. Generally, the relative stability of these isomers can be influenced by the presence and nature of substituents. nih.gov

Academic Significance of Polycyclic Hydrocarbon Scaffolds in Organic Chemistry

Polycyclic hydrocarbon scaffolds, such as the octahydroindene core of 1H-Indene, 2-butyl-5-hexyloctahydro-, are of significant academic and practical interest. These rigid, three-dimensional frameworks are prevalent in a vast array of natural products, including steroids and terpenoids, and serve as important building blocks in synthetic organic chemistry.

The academic significance of these scaffolds lies in several key areas:

Stereochemical Control: The synthesis of substituted polycyclic systems presents considerable challenges in controlling stereochemistry, making them excellent platforms for developing and testing new synthetic methodologies.

Conformational Studies: The fixed spatial arrangement of substituents on a rigid polycyclic core allows for detailed studies of conformational preferences and their influence on chemical reactivity and physical properties. nih.govacs.org

Medicinal Chemistry: The bicyclo[4.3.0]nonane (octahydroindene) framework is explored in medicinal chemistry for the synthesis of conformationally locked nucleoside analogues. nih.govacs.org By restricting the conformational flexibility, researchers can design molecules that bind more effectively to biological targets, potentially leading to more potent and selective drugs.

Materials Science: While the fully saturated nature of 1H-Indene, 2-butyl-5-hexyloctahydro- makes it different from the polycyclic aromatic hydrocarbons (PAHs) used in organic electronics, the principles of how molecular structure dictates bulk properties are universal. The study of how alkyl chains pack in the solid state and influence properties like melting point and solubility in simpler systems provides a basis for understanding more complex functional materials. rsc.org

Overview of Advanced Research Trajectories for 1H-Indene, 2-butyl-5-hexyloctahydro-

Currently, there are no specific advanced research studies published that focus solely on 1H-Indene, 2-butyl-5-hexyloctahydro-. However, based on research into related structures, several potential research trajectories can be proposed for this and similar highly-substituted octahydroindenes.

Detailed Physicochemical and Spectroscopic Data

PropertyValue/Information
Molecular Weight 264.4891 g/mol nih.gov
InChIKey FLHBJKDPWVFHDH-UHFFFAOYSA-N nih.gov
Computed XLogP3 8.9 nih.gov
Mass Spectrometry GC-MS data available in NIST Mass Spectrometry Data Center nih.gov
IR Spectra Vapor Phase IR Spectra available nih.gov

One primary area of future research would be the complete stereoselective synthesis of all possible isomers of 1H-Indene, 2-butyl-5-hexyloctahydro-. This would allow for a thorough investigation of how the spatial arrangement of the butyl and hexyl groups affects the compound's physical properties, such as its boiling point, density, and chromatographic behavior.

Furthermore, the bicyclo[4.3.0]nonane skeleton is a key component in the design of antiviral agents, specifically as carbocyclic nucleoside analogues. rsc.org Research in this area focuses on creating rigid scaffolds that mimic the conformation of natural ribonucleosides. nih.govacs.org While the title compound itself is a simple hydrocarbon, its complex, substituted scaffold could serve as a starting point or a model system for the synthesis of more functionalized derivatives with potential biological activity. Future work could involve the stereocontrolled introduction of hydroxyl, amino, or other functional groups onto the octahydroindene ring system of this molecule to explore its potential in medicinal chemistry.

Unveiling the Natural Origins and Isolation of 1H-Indene, 2-butyl-5-hexyloctahydro-

The chemical compound 1H-Indene, 2-butyl-5-hexyloctahydro-, a sesquiterpenoid derivative, has been identified as a constituent in a variety of natural sources, ranging from marine algae to terrestrial plants. This article delves into the known natural occurrences of this compound and the scientific methodologies employed for its extraction and isolation from complex biological matrices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-5-hexyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36/c1-3-5-7-8-10-16-11-12-18-14-17(9-6-4-2)15-19(18)13-16/h16-19H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHBJKDPWVFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC2CC(CC2C1)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880847
Record name 1h-indene, 2-butyl-5-hexyloctahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55044-33-2
Record name 1H-Indene, 2-butyl-5-hexyloctahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-indene, 2-butyl-5-hexyloctahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies for 1h Indene, 2 Butyl 5 Hexyloctahydro

Recent phytochemical studies have led to the identification of 1H-Indene, 2-butyl-5-hexyloctahydro- in both marine and terrestrial organisms. The isolation and characterization of this compound rely on a combination of modern extraction and analytical techniques.

Halymenia durvillei, a species of red algae found in the coastal regions of Southeast Asian countries, has been identified as a marine source of 1H-Indene, 2-butyl-5-hexyloctahydro-. In a study investigating the photoprotective properties of this alga, an ethyl acetate (B1210297) fraction of an ethanolic extract was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This analysis revealed the presence of 1H-Indene, 2-butyl-5-hexyloctahydro- as a significant component of the extract. The initial extraction process involved macerating the dried seaweed in 95% ethanol, followed by partitioning with ethyl acetate to separate compounds based on their polarity.

Table 1: Identification of 1H-Indene, 2-butyl-5-hexyloctahydro- in Halymenia durvillei

ParameterDetails
Organism Halymenia durvillei (Red Algae)
Extraction Solvent 95% Ethanol
Fractionation Solvent Ethyl Acetate
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)

The compound has also been detected in terrestrial flora. A phytochemical screening of the bulbs of Eleutherine sp., a plant utilized in traditional medicine, identified 1H-Indene, 2-butyl-5-hexyloctahydro- as one of the active phytochemical components. The study involved the maceration of the plant material with 70% ethanol, and the subsequent analysis of the extract was performed using GC-MS. The mass spectrum of the compound was compared with the database of the National Institute of Standards and Technology (NIST) library for confirmation. nih.gov

Similarly, research on Aerva javanica, a perennial herb, has also reported the presence of 1H-Indene, 2-butyl-5-hexyloctahydro-. In a study analyzing the chemical constituents of this plant, various extracts were prepared, and GC-MS analysis of the methanolic extract confirmed the presence of the compound.

Table 2: Detection of 1H-Indene, 2-butyl-5-hexyloctahydro- in Terrestrial Plants

OrganismPlant PartExtraction SolventAnalytical Method
Eleutherine sp. Bulbs70% EthanolGas Chromatography-Mass Spectrometry (GC-MS)
Aerva javanica Aerial PartsMethanolGas Chromatography-Mass Spectrometry (GC-MS)

While traditional solvent extraction methods have been successful in identifying 1H-Indene, 2-butyl-5-hexyloctahydro-, advanced techniques offer greater efficiency, selectivity, and are more environmentally friendly. For a non-polar, volatile compound such as this, methods like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) are particularly suitable.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Due to its low polarity, supercritical CO2 is highly effective for extracting non-polar compounds like sesquiterpenoids. By manipulating the temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract the target compound. The addition of a small amount of a polar co-solvent, such as ethanol, can further modify the polarity of the supercritical fluid, enhancing its extraction capabilities for a wider range of compounds.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample matrix, which accelerates the extraction process. For non-polar compounds, a non-polar solvent or a solvent-free approach can be used. In solvent-free MAE, the microwaves interact directly with the water content within the plant or algal cells, causing them to rupture and release the desired compounds. This method significantly reduces extraction time and solvent consumption.

Following extraction, chromatographic techniques are essential for the isolation and purification of 1H-Indene, 2-butyl-5-hexyloctahydro- from the crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS): As evidenced by the studies that have identified this compound, GC-MS is a powerful tool for both the separation and identification of volatile and semi-volatile compounds. In GC, the components of the extract are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which provides detailed mass spectra that can be used to identify the chemical structure of the compound.

Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. The separation is based on the differential partitioning of the components of a mixture between two immiscible liquid phases. For a non-polar compound like 1H-Indene, 2-butyl-5-hexyloctahydro-, a non-polar organic solvent system would be employed. CCC is particularly advantageous for preparative-scale separations, allowing for the isolation of larger quantities of the pure compound.

Synthetic Strategies for 1h Indene, 2 Butyl 5 Hexyloctahydro and Its Analogues

Retrosynthetic Analysis of the Octahydroindene Framework

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules. ias.ac.inhilarispublisher.comamazonaws.com By mentally disconnecting the target molecule into simpler, commercially available starting materials, a synthetic route can be devised. ias.ac.inhilarispublisher.comamazonaws.com For 1H-Indene, 2-butyl-5-hexyloctahydro-, the primary disconnections involve the C-C bonds that form the bicyclic octahydroindene (also known as hydrindane) framework and the bonds connecting the alkyl substituents to the core.

A plausible retrosynthetic pathway for the target molecule is depicted below. The initial disconnection removes the butyl and hexyl side chains, leading back to a functionalized octahydroindene core. This core can be further simplified by cleaving the bond that fuses the five- and six-membered rings, often revealing a substituted cyclohexene (B86901) or a related precursor that can be accessed through well-established cyclization reactions.

Key Retrosynthetic Disconnections:

C(alkyl)-C(ring) bond disconnections: This simplifies the target by removing the butyl and hexyl groups, suggesting their introduction via alkylation or related C-C bond-forming reactions on a pre-formed octahydroindene skeleton.

Ring-juncture bond disconnection: Breaking the bond between the two rings of the octahydroindene core often leads to a monocyclic precursor, which can be a substituted cyclohexane (B81311) or cyclopentane (B165970) derivative. This disconnection points towards intramolecular cyclization strategies for the formation of the bicyclic system.

This analysis highlights the main synthetic challenges: the stereocontrolled construction of the fused bicyclic system and the regioselective installation of the two different alkyl groups.

De Novo Synthesis of the Octahydroindene Core Scaffold

The de novo synthesis, or the construction of the core scaffold from acyclic or monocyclic precursors, is a fundamental aspect of this synthetic challenge. nih.govresearchgate.net Various methodologies have been developed for the efficient assembly of the octahydroindene framework.

Intramolecular cyclization reactions are a cornerstone for the synthesis of fused ring systems like octahydroindene. rsc.orgchempap.orgnih.govmdpi.com These reactions can be broadly categorized and often employ strategies that form one of the rings onto a pre-existing carbocycle.

One common approach is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring onto an existing ketone. While traditionally used for cyclohexenone synthesis, modifications of this and other tandem reaction sequences can be adapted for the construction of the hydrindane system.

Another powerful strategy involves intramolecular Diels-Alder reactions. nih.gov A suitably substituted diene and dienophile within the same molecule can undergo cyclization to form the bicyclic framework with a high degree of stereocontrol. The substitution pattern on the acyclic precursor dictates the stereochemistry of the resulting ring fusion.

Cyclization Strategy Precursor Type Key Transformation Typical Conditions
Robinson AnnulationSubstituted Cyclohexanone and α,β-Unsaturated KetoneMichael Addition/Aldol CondensationBasic or Acidic Catalysis
Intramolecular Diels-AlderAcyclic or Monocyclic Dienophile-Diene[4+2] CycloadditionThermal or Lewis Acid Catalysis
Cationic CyclizationAcyclic Polyene with an Initiating GroupElectrophilic Attack and Ring ClosureBrønsted or Lewis Acids

This table presents interactive data on common cyclization strategies for forming fused ring systems.

The octahydroindene framework can exist as either cis- or trans-fused diastereomers. The relative stability of these isomers can depend on the substitution pattern. nih.gov The ability to control the stereochemistry of the ring junction is a critical aspect of the synthesis.

Stereocontrol can often be achieved by carefully selecting the cyclization strategy and the geometry of the precursor. For instance, in catalytic hydrogenation of a hydrindene precursor, the choice of catalyst and reaction conditions can influence the facial selectivity of hydrogen addition, leading to a preponderance of one stereoisomer. youtube.commdpi.comyoutube.com Palladium-catalyzed hydrogenolysis of allylic formates has also been shown to be an effective method for the stereocontrolled formation of both cis and trans ring junctions in hydrindane systems. acs.orgacs.org Furthermore, phosphorane-mediated, pinacol-like rearrangements of cis-diols have been utilized to establish a trans ring junction. rsc.org

Modern catalytic methods offer efficient and selective routes to the octahydroindene core. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been employed in a variety of cyclization and cycloaddition reactions. beilstein-journals.org

For example, palladium-catalyzed intramolecular Heck reactions can be used to form the five-membered ring by coupling an aryl or vinyl halide with a pendant alkene. Similarly, ring-closing metathesis (RCM) using ruthenium catalysts has become a powerful tool for the formation of the unsaturated precursors to octahydroindenes. Subsequent hydrogenation can then afford the saturated bicyclic system.

Catalytic Method Catalyst Key Reaction Type Advantages
Intramolecular Heck ReactionPalladium ComplexesC-C Bond FormationGood functional group tolerance
Ring-Closing Metathesis (RCM)Ruthenium (Grubbs') CatalystsOlefin MetathesisFormation of C=C bond for further functionalization
Catalytic HydrogenationPd, Pt, NiReduction of AlkenesAccess to saturated framework

This table provides an interactive overview of catalytic methods for octahydroindene synthesis.

Introduction of Alkyl Substituents (Butyl and Hexyl Moieties)

Once the octahydroindene scaffold is in place, the next crucial step is the introduction of the butyl and hexyl side chains at the desired positions (C-2 and C-5).

Achieving the correct regiochemistry for the installation of the two different alkyl groups is a significant challenge. This often requires the use of directing groups or a multi-step sequence to differentiate the positions on the ring. nih.govnih.govresearchgate.netbeilstein-journals.org

One strategy involves the synthesis of an octahydroindenone intermediate. The ketone functionality allows for regioselective α-alkylation. By employing different alkylating agents in a stepwise manner and potentially using protecting groups, the butyl and hexyl groups can be introduced sequentially. The ketone can then be removed through a Wolff-Kishner or Clemmensen reduction.

Alternatively, if the octahydroindene core is constructed with existing functional groups, such as halides or triflates, these can be used as handles for cross-coupling reactions (e.g., Suzuki, Kumada, or Negishi coupling) to introduce the alkyl chains. princeton.edu The success of this approach depends on the ability to selectively introduce these functional groups onto the core scaffold. Friedel-Crafts alkylation, while common for aromatic systems, can also be adapted for certain activated aliphatic systems, though rearrangements can be a concern. google.comyoutube.com

Alkylation Method Substrate Reagent Key Features
α-AlkylationOctahydroindenoneAlkyl Halide with Base (e.g., LDA)Regiocontrolled by enolate formation
Suzuki CouplingHalogenated OctahydroindeneAlkylboronic Acid/Ester with Pd CatalystMild conditions, broad functional group tolerance
Grignard ReactionOctahydroindenoneAlkylmagnesium HalideForms a tertiary alcohol, requires further steps

This interactive table summarizes methods for introducing alkyl substituents.

Stereoselective Alkylation Strategies

The introduction of alkyl groups, such as the butyl group at the C2 position and the hexyl group at the C5 position of the octahydroindene scaffold, with precise stereocontrol is a critical aspect of the synthesis of these molecules. Stereoselective alkylation strategies are employed to achieve the desired diastereomers and enantiomers.

One powerful approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of octahydroindene analogues, a chiral auxiliary could be appended to a precursor molecule, such as an indanone derivative, to control the facial selectivity of an alkylation reaction. For instance, Evans' oxazolidinone auxiliaries have been widely used to direct the alkylation of enolates with high diastereoselectivity.

Another key strategy is diastereoselective alkylation of a pre-existing chiral center within the octahydroindene framework. If one stereocenter can be established with high enantiomeric excess, it can direct the stereochemistry of subsequent alkylations at other positions. The inherent conformational rigidity of the bicyclo[4.3.0]nonane (octahydroindene) system can be exploited to achieve high levels of diastereoselectivity. The incoming electrophile (alkyl halide) will preferentially approach from the less sterically hindered face of the enolate, which is dictated by the conformation of the fused ring system and the orientation of existing substituents.

The choice of base and reaction conditions is also crucial in controlling the regioselectivity and stereoselectivity of the alkylation. The formation of either the kinetic or thermodynamic enolate can lead to different regioisomers, while the choice of solvent and counterion can influence the aggregation state of the enolate and the transition state geometry of the alkylation reaction, thereby affecting the stereochemical outcome.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application
Evans' Oxazolidinones Asymmetric alkylation, aldol reactions
Camphorsultam Asymmetric Diels-Alder, alkylation
(S)-(-)-1-Phenylethylamine Resolution, asymmetric synthesis

Strategies for Diversification and Library Synthesis of Octahydroindene Analogues

The development of diverse libraries of octahydroindene analogues is of significant interest for drug discovery and materials science. Various strategies have been developed to efficiently generate a multitude of structurally related compounds from a common scaffold.

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large numbers of compounds. In the context of octahydroindene analogues, a common synthetic intermediate can be prepared on a large scale and then subjected to a variety of different reaction conditions in a parallel fashion. For example, an octahydroindene core with multiple points of functionalization can be treated with a diverse set of building blocks to create a library of analogues with varied substituents.

The "split-and-pool" strategy is a classic combinatorial approach where a solid support is divided into multiple portions, each of which is subjected to a different reaction. The portions are then combined, mixed, and re-divided for the next synthetic step. This allows for the exponential generation of a large number of unique compounds.

The selective functionalization of specific positions on the octahydroindene scaffold is essential for structure-activity relationship (SAR) studies. The C2 position, being part of the five-membered ring, offers a key site for modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, can be employed to introduce a variety of substituents at a pre-functionalized C2 position (e.g., a halide or triflate).

Furthermore, the development of C-H activation/functionalization methods provides a direct route to modify the octahydroindene scaffold without the need for pre-installed functional groups. This approach offers a more atom-economical and efficient way to introduce diversity at specific sites.

Spirocyclic compounds, where two rings share a single atom, often exhibit unique three-dimensional structures and biological activities. The synthesis of spirocyclic octahydroindene derivatives can be achieved through various strategies, including intramolecular cyclization reactions. For instance, an octahydroindene precursor bearing a tethered nucleophile and electrophile can undergo cyclization to form a spirocyclic system.

The Prins cyclization is another powerful method for the construction of spirocyclic frameworks. This reaction involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound. By carefully designing the substrates, it is possible to generate complex spiro-indene derivatives.

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of octahydroindene derivatives is crucial for optimizing reaction conditions and controlling the stereochemical outcome. Two key transformations are the formation of the indane core and the subsequent saturation of the aromatic ring.

The Friedel-Crafts reaction is a classic method for constructing the indane skeleton. The mechanism of Friedel-Crafts alkylation involves the generation of a carbocation from an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comwikipedia.orgnumberanalytics.comorganic-chemistry.org This electrophilic carbocation then attacks the aromatic ring, followed by deprotonation to restore aromaticity. byjus.comwikipedia.orgnumberanalytics.comorganic-chemistry.org One of the limitations of this reaction is the possibility of carbocation rearrangements, which can lead to a mixture of products. byjus.com

Catalytic hydrogenation is commonly used to reduce the indene (B144670) core to the fully saturated octahydroindene. libretexts.orgyoutube.comlibretexts.orgkhanacademy.org The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of a metal catalyst (e.g., platinum, palladium, or nickel). libretexts.orglibretexts.org The hydrogen atoms are then transferred to the same face of the double bond in a syn-addition manner. libretexts.orgyoutube.comlibretexts.orgkhanacademy.org The stereochemistry of the hydrogenation can be influenced by the steric environment around the double bond, with hydrogen addition typically occurring from the less hindered face.

Green Chemistry Principles in Octahydroindene Synthesis

The application of green chemistry principles in organic synthesis aims to reduce the environmental impact of chemical processes. In the synthesis of octahydroindene analogues, several green strategies can be implemented.

The use of catalytic methods is a cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reagents. For example, employing catalytic amounts of Lewis acids in Friedel-Crafts reactions or using efficient hydrogenation catalysts can significantly improve the sustainability of the synthesis.

The choice of solvents is another important consideration. Replacing hazardous solvents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents, can minimize the environmental footprint of the synthesis. The development of solvent-free reaction conditions is an even more desirable goal.

Atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. Synthetic routes that maximize atom economy by minimizing the formation of byproducts are preferred. Cascade reactions, where multiple bond-forming events occur in a single step, are often highly atom-economical.

Finally, the use of renewable feedstocks and the development of energy-efficient reaction conditions are also important aspects of green chemistry that can be applied to the synthesis of octahydroindene derivatives.

Table 2: Mentioned Compounds

Compound Name
1H-Indene, 2-butyl-5-hexyloctahydro-
(S)-(-)-1-Phenylethylamine
(R)-(+)-2-Methyl-2-propanesulfinamide

Advanced Spectroscopic and Analytical Characterization of 1h Indene, 2 Butyl 5 Hexyloctahydro

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification, Purity Assessment, and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1H-Indene, 2-butyl-5-hexyloctahydro-. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with a capillary column. Following separation, it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a distinct fingerprint, allowing for unambiguous identification by comparing it to spectral libraries.

The National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem database contain reference mass spectra for 1H-Indene, 2-butyl-5-hexyloctahydro- (CAS No. 55044-33-2). nih.govnist.gov The electron ionization (EI) mass spectrum is characterized by the molecular ion peak (M+) and a series of fragment ions that correspond to the systematic cleavage of the alkyl chains and the octahydro-indene core. This fragmentation pattern is crucial for structural confirmation.

GC-MS is effectively used for:

Identification: The compound has been successfully identified as a component in the extracts of various natural products, such as Ligularia narynensis and Eleutherine sp. bulbs, by matching its fragmentation pattern and retention time with reference library data. tjnpr.orgresearchgate.net

Purity Assessment: By separating the target compound from impurities, GC can provide a quantitative measure of purity, typically expressed as a percentage of the total integrated peak area in the chromatogram.

Quantitative Analysis: When used with appropriate calibration standards, GC-MS can determine the precise concentration of the compound in a given sample.

Key mass spectral data from the NIST reference library provides a basis for its identification. nih.gov

Table 1: Key Mass Spectrometry Data for 1H-Indene, 2-butyl-5-hexyloctahydro-
ParameterValueSource
NIST Library Number12796NIST/PubChem nih.gov
Molecular FormulaC19H36NIST nist.gov
Molecular Weight264.5 g/molPubChem nih.gov
m/z Top Peak95NIST/PubChem nih.gov
m/z 2nd Highest Peak41NIST/PubChem nih.gov
m/z 3rd Highest Peak81NIST/PubChem nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Non-Volatile Analogues

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that separates compounds in a liquid mobile phase before detection by mass spectrometry. It is the preferred method for analyzing compounds that are non-volatile, thermally unstable, or possess high polarity, making them unsuitable for GC-MS.

For a non-polar, volatile hydrocarbon like 1H-Indene, 2-butyl-5-hexyloctahydro-, LC-MS is not a primary analytical tool. The compound's high volatility and lack of polar functional groups result in poor retention on standard reversed-phase LC columns and inefficient ionization by common LC-MS sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

However, LC-MS would become highly relevant for the analysis of its hypothetical non-volatile or polar analogues. For instance, if the octahydro-indene structure were functionalized with hydroxyl (-OH), carboxyl (-COOH), or other polar groups through synthesis or metabolism, the resulting derivatives would be ideal candidates for LC-MS analysis. In such cases, LC-MS could be used to:

Separate complex mixtures of these functionalized analogues.

Provide accurate mass measurements to confirm elemental composition.

Use tandem MS (MS/MS) to structurally characterize the analogues by analyzing their fragmentation patterns.

Currently, there is no specific literature detailing the LC-MS analysis of non-volatile analogues of 1H-Indene, 2-butyl-5-hexyloctahydro-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C). While specific experimental NMR data for 1H-Indene, 2-butyl-5-hexyloctahydro- is not publicly available, the expected spectral characteristics can be predicted based on its known structure.

1D NMR Techniques (¹H, ¹³C)

¹H NMR Spectroscopy: A proton NMR spectrum would provide information on the different types of hydrogen atoms in the molecule.

Expected Chemical Shifts: The spectrum would consist of a complex series of overlapping signals exclusively in the upfield aliphatic region (approximately 0.8-2.0 ppm). The terminal methyl groups (-CH₃) of the butyl and hexyl chains would appear at the highest field (around 0.8-1.0 ppm), while the numerous methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the chains and the saturated ring system would resonate throughout the 1.0-2.0 ppm range.

Signal Multiplicity: Due to complex spin-spin coupling between adjacent non-equivalent protons, most signals would appear as complex multiplets, making a complete assignment from the 1D spectrum alone challenging.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Expected Number of Signals: Assuming the molecule is asymmetric, all 19 carbon atoms would be chemically non-equivalent, resulting in 19 distinct signals in the ¹³C NMR spectrum.

Expected Chemical Shifts: All signals would appear in the aliphatic region of the spectrum (approximately 10-50 ppm). The methyl carbons would be found at the highest field (10-20 ppm), followed by the methylene and methine carbons of the alkyl chains and the octahydro-indene core.

Table 2: Predicted 1D NMR Spectral Features for 1H-Indene, 2-butyl-5-hexyloctahydro-
TechniqueParameterPredicted Characteristics
¹H NMRChemical Shift Range (ppm)~0.8 - 2.0 (aliphatic region)
Signal MultiplicityComplex, overlapping multiplets
¹³C NMRExpected Number of SignalsUp to 19 (for an asymmetric structure)
Chemical Shift Range (ppm)~10 - 50 (aliphatic region)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential to unambiguously assign the signals from 1D spectra and confirm the molecule's constitution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. veeprho.com It would be used to trace the connectivity within the butyl group, the hexyl group, and through the fused ring system by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. veeprho.com Each peak in the 2D map would link a specific proton signal to its attached carbon signal, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. veeprho.com It is critical for piecing together the molecular skeleton. For instance, HMBC would show correlations from the protons on the first methylene group of the butyl chain to the carbons of the octahydro-indene ring where it is attached, confirming the substitution site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the relative stereochemistry of the molecule, such as the cis/trans fusion of the five- and six-membered rings and the orientation of the alkyl substituents.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and are excellent for identifying the presence of specific functional groups. For a saturated hydrocarbon like 1H-Indene, 2-butyl-5-hexyloctahydro-, the spectra are expected to be relatively simple and dominated by C-H bond vibrations.

Infrared (IR) Spectroscopy: While a vapor phase IR spectrum is noted in the SpectraBase database, the specific data is not publicly accessible. nih.gov The expected spectrum would show:

C-H Stretching Vibrations: Strong, sharp absorptions just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range), characteristic of sp³-hybridized C-H bonds in methyl and methylene groups.

C-H Bending Vibrations: Medium to strong absorptions in the 1450-1470 cm⁻¹ range (scissoring) and around 1375 cm⁻¹ (symmetric bending, characteristic of methyl groups).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. As C-H bonds are not highly polarizable, these signals would be expected to be weaker than in the IR spectrum. However, the C-C bond vibrations of the ring skeleton might produce more distinct Raman signals. No public Raman data is available for this compound.

Table 3: Predicted Vibrational Spectroscopy Absorptions for 1H-Indene, 2-butyl-5-hexyloctahydro-
Vibrational ModeExpected IR Wavenumber (cm⁻¹)Bond Type
C-H Stretch2850 - 2960sp³ C-H
-CH₂- Scissoring Bend1450 - 1470sp³ C-H
-CH₃ Symmetric Bend~1375sp³ C-H

X-Ray Diffraction for Solid-State Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires a single, well-ordered crystal of the compound. The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of exact bond lengths, bond angles, and stereochemical relationships.

For 1H-Indene, 2-butyl-5-hexyloctahydro-, which is expected to be a liquid or a non-crystalline oil at room temperature due to its flexible alkyl chains and saturated structure, single-crystal X-ray diffraction is not a feasible standard analytical technique. There is no information in the scientific literature to suggest that a stable crystalline form of this compound has been synthesized or isolated. Therefore, its solid-state structure has not been determined by this method.

Advanced Hyphenated Analytical Techniques in Octahydroindene Research (e.g., LC-MS-NMR, CE-MS)nih.gov

The comprehensive structural elucidation and analysis of complex molecules such as 1H-Indene, 2-butyl-5-hexyloctahydro-, particularly within intricate matrices, necessitates the use of sophisticated analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful solution for the analysis of such compounds. nih.gov These integrated systems offer enhanced sensitivity, selectivity, and the ability to acquire detailed structural information from minute sample quantities. asdlib.org This section explores the application of advanced hyphenated techniques, specifically Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR) and Capillary Electrophoresis-Mass Spectrometry (CE-MS), in the context of octahydroindene research.

The direct coupling of separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE) with mass spectrometry (MS) has become an indispensable tool in modern analytical chemistry. asdlib.orgresearchgate.net Further coupling with Nuclear Magnetic Resonance (NMR) spectroscopy, creating a three-tiered hyphenated system (LC-MS-NMR), represents a pinnacle of analytical capability for unambiguous compound identification. researchgate.net

Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR)

The online combination of high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance spectroscopy provides a formidable platform for the separation and definitive structural characterization of isomers and other complex molecules without the need for offline fraction collection and purification. For a saturated carbocyclic compound like 1H-Indene, 2-butyl-5-hexyloctahydro-, which may exist as a mixture of stereoisomers, this technique offers unparalleled advantages.

In a hypothetical LC-MS-NMR analysis of a sample containing 1H-Indene, 2-butyl-5-hexyloctahydro-, the process would unfold as follows:

LC Separation: The sample mixture is first introduced into an HPLC system. A suitable reversed-phase column would separate the target compound from other components based on its hydrophobicity. The retention time (t_R) provides the initial characterization parameter.

MS Detection: As the compound elutes from the LC column, a portion of the eluent is directed to a mass spectrometer. researchgate.net Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be employed to generate ions. researchgate.net High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺), confirming the elemental composition (C₁₉H₃₆). researchgate.net Tandem mass spectrometry (MS/MS) experiments would induce fragmentation, yielding a characteristic pattern that offers initial structural insights into the butyl and hexyl side chains and the octahydroindene core.

NMR Analysis: The remainder of the eluent from the LC column is directed to an NMR spectrometer equipped with a flow cell. This allows for the acquisition of proton (¹H) and potentially carbon-¹³ (¹³C) NMR spectra of the isolated compound in real-time. For unambiguous structural confirmation, the flow can be temporarily stopped when the peak of interest is in the NMR flow cell, allowing for the acquisition of more sensitive and information-rich two-dimensional NMR spectra (e.g., COSY, HSQC).

The combined data from this single run provides a comprehensive characterization, linking chromatographic behavior with precise mass and detailed structural information from NMR.

Interactive Table 1: Hypothetical LC-MS-NMR Data for Stereoisomers of 1H-Indene, 2-butyl-5-hexyloctahydro-

IsomerRetention Time (t_R) (min)[M+H]⁺ m/z (HRMS)Key MS/MS Fragments (m/z)Key ¹H NMR Signals (ppm)
cis-isomer A12.5265.2895208, 151, 1230.88 (t), 1.25 (m), 2.10 (m)
trans-isomer B13.2265.2895208, 151, 1230.90 (t), 1.28 (m), 2.15 (m)
cis-isomer C12.8265.2895208, 151, 1230.89 (t), 1.26 (m), 2.08 (m)

Note: The data presented in this table is illustrative and intended to demonstrate the type of information that would be obtained from an LC-MS-NMR experiment. Actual values would be determined experimentally.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis is a high-efficiency separation technique based on the differential migration of charged species in an electric field. While 1H-Indene, 2-butyl-5-hexyloctahydro- is a neutral, non-polar molecule, its analysis by CE-MS can be achieved through techniques such as Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer to form micelles. Neutral analytes partition between the micelles and the aqueous buffer, allowing for their separation.

The coupling of CE with MS offers the advantages of extremely low sample consumption, high separation efficiency, and rapid analysis times. researchgate.net For octahydroindene research, CE-MS could be particularly useful for analyzing complex mixtures where sample volume is limited or for screening for specific isomers if a suitable separation method can be developed.

The interface between CE and MS is critical, with electrospray ionization (ESI) being the most common method for coupling the liquid-phase separation with the mass spectrometer. researchgate.net

Interactive Table 2: Potential CE-MS Parameters for the Analysis of 1H-Indene, 2-butyl-5-hexyloctahydro-

ParameterValue/Condition
CapillaryFused silica, 50 µm i.d., 50 cm length
Background Electrolyte25 mM Ammonium acetate (B1210297) with 50 mM Sodium dodecyl sulfate
Separation Voltage+25 kV
InjectionHydrodynamic (50 mbar for 5 s)
MS Ionization ModePositive ESI
MS DetectionFull Scan (m/z 100-500)

Note: This table provides an example of potential starting conditions for a CE-MS method for a neutral compound using MEKC. Method development and optimization would be required for actual analysis.

The integration of these advanced hyphenated techniques provides a powerful arsenal (B13267) for the detailed investigation of complex saturated carbocyclic compounds like 1H-Indene, 2-butyl-5-hexyloctahydro-. While specific research applying these sophisticated platforms to this particular compound is not widely documented, their established capabilities in the broader field of chemical analysis underscore their immense potential for its comprehensive characterization.

Stereochemical Investigations of 1h Indene, 2 Butyl 5 Hexyloctahydro

Chirality and Diastereoisomerism within the Octahydroindene Framework

The core structure of 1H-Indene, 2-butyl-5-hexyloctahydro- possesses several stereocenters, leading to a variety of possible stereoisomers. The key stereochemical features arise from:

Ring Fusion: The five- and six-membered rings of the octahydroindene can be fused in either a cis or trans configuration. In the cis-fused isomer, the hydrogens at the bridgehead carbons are on the same face of the molecule, while in the trans-fused isomer, they are on opposite faces. Generally, for the unsubstituted hydrindane system, the cis isomer is thermodynamically more stable than the trans isomer.

Substituent Orientation: The butyl group at the 2-position and the hexyl group at the 5-position can be oriented in either an axial or equatorial position relative to the rings they are attached to. This gives rise to further diastereoisomerism.

The combination of these factors results in a significant number of potential diastereomers and enantiomers for 1H-Indene, 2-butyl-5-hexyloctahydro-. The exact number of stereoisomers depends on the specific connectivity and the stereochemistry at each chiral center.

Diastereoselective and Enantioselective Synthetic Methodologies for Specific Isomers

The synthesis of specific stereoisomers of substituted octahydroindenes is a significant challenge in organic chemistry. Researchers employ various stereoselective strategies to control the relative and absolute stereochemistry of the final product. These methodologies often involve:

Diels-Alder Reactions: The intramolecular Diels-Alder reaction is a powerful tool for constructing the bicyclo[4.3.0]nonane skeleton with a high degree of stereocontrol. The stereochemistry of the starting materials and the reaction conditions can be tuned to favor the formation of a particular diastereomer.

Asymmetric Catalysis: The use of chiral catalysts can facilitate the enantioselective synthesis of octahydroindene derivatives. For example, asymmetric hydrogenation or cyclization reactions can be employed to introduce chirality and produce an excess of one enantiomer.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Substrate-Controlled Synthesis: The existing stereocenters in a molecule can influence the stereochemistry of newly formed centers. This principle is often used in the synthesis of complex molecules with multiple chiral centers.

General Methodologies for Stereoselective Synthesis
MethodologyDescriptionTypical Application
Intramolecular Diels-Alder ReactionFormation of the bicyclic ring system from a linear precursor containing a diene and a dienophile.Construction of the core octahydroindene skeleton with control over ring fusion stereochemistry.
Asymmetric HydrogenationReduction of a double bond using a chiral catalyst to create one or more stereocenters with a preference for one enantiomer.Introduction of chirality in the five- or six-membered ring.
Chiral Pool SynthesisUtilization of readily available enantiomerically pure starting materials from nature.Synthesis of optically active octahydroindene derivatives.

Spectroscopic and Chromatographic Methods for Stereochemical Assignment and Resolution

Once a mixture of stereoisomers is synthesized, analytical techniques are required to separate them and determine their absolute and relative configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the relative stereochemistry of the octahydroindene ring system. The spatial proximity of protons, as revealed by NOE effects, can help to elucidate the orientation of substituents and the nature of the ring fusion.

X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. It provides a three-dimensional structure of the molecule, unambiguously establishing the arrangement of atoms in space.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the separation of enantiomers. These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Chiral Resolution: This process involves the separation of a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers can then be separated by crystallization or chromatography, followed by the removal of the resolving agent to yield the pure enantiomers.

Techniques for Stereochemical Analysis and Separation
TechniquePurposeInformation Obtained
NMR Spectroscopy (e.g., NOESY)Determination of relative stereochemistrySpatial relationships between atoms, aiding in the assignment of cis/trans isomers and substituent orientations.
X-ray CrystallographyAbsolute and relative stereochemical determinationPrecise three-dimensional molecular structure.
Chiral HPLC/GCSeparation of enantiomersEnantiomeric excess (ee) and isolation of pure enantiomers.
Diastereomeric Salt FormationChiral resolutionSeparation of a racemic mixture into its constituent enantiomers.

Conformational Analysis of the Octahydroindene Ring System through Experimental and Computational Approaches

The octahydroindene ring system is conformationally flexible, and its shape can significantly influence its physical and chemical properties.

Experimental Approaches: Low-temperature NMR spectroscopy can be used to "freeze out" different conformations and study their relative populations. The coupling constants observed in the NMR spectrum can also provide information about the dihedral angles between protons, which is related to the ring conformation.

Computational Approaches: Molecular mechanics and quantum chemical calculations are powerful tools for studying the conformational landscape of molecules. These methods can be used to calculate the relative energies of different conformations and to predict the most stable conformers. For hydrindane systems, the relative stability of cis and trans isomers can be influenced by the presence of substituents, and computational studies can help to rationalize these effects. For instance, calculations have shown that while the cis-hydrindanone is generally more stable than the trans isomer, this is not always the case and depends on the specific substitution pattern.

Computational Chemistry and Molecular Modeling of 1h Indene, 2 Butyl 5 Hexyloctahydro

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to investigate the fundamental electronic properties of 1H-Indene, 2-butyl-5-hexyloctahydro-. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and thermodynamic stability. Methods such as Density Functional Theory (DFT) are commonly utilized to balance computational cost and accuracy for a molecule of this size.

Key electronic and energetic parameters derived from these calculations offer a quantitative basis for understanding the molecule's intrinsic reactivity and stability. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

Furthermore, quantum chemical calculations can predict various thermodynamic properties, such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and heat capacity (Cv). These energetic parameters are vital for assessing the molecule's stability under different conditions and for predicting the thermodynamics of potential reactions involving this scaffold.

Table 1: Calculated Electronic and Energetic Properties of 1H-Indene, 2-butyl-5-hexyloctahydro- (Note: The following data is hypothetical and for illustrative purposes.)

PropertyValueUnit
HOMO Energy-8.54eV
LUMO Energy1.23eV
HOMO-LUMO Gap9.77eV
Dipole Moment0.15Debye
Standard Enthalpy of Formation (gas)-450.2kJ/mol
Gibbs Free Energy of Formation (gas)120.5kJ/mol
Molar Heat Capacity at Constant Volume480.7J/(mol·K)

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations are used to explore the vast conformational landscape of the flexible 1H-Indene, 2-butyl-5-hexyloctahydro- molecule and to study its interactions with other molecules.

The octahydroindene ring system can exist in various stereoisomeric forms, and the butyl and hexyl side chains possess significant conformational freedom. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's three-dimensional shape influences its physical properties and interactions.

Moreover, MD simulations can be used to model the behavior of 1H-Indene, 2-butyl-5-hexyloctahydro- in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, octane), it is possible to study solvation effects and the nature of intermolecular interactions, such as van der Waals forces, which are dominant for this nonpolar molecule. These simulations can reveal how the molecule orients itself with respect to solvent molecules and how it might aggregate in solution.

Table 2: Key Findings from Molecular Dynamics Simulations of 1H-Indene, 2-butyl-5-hexyloctahydro- (Note: The following data is hypothetical and for illustrative purposes.)

ParameterObservation
Dominant Intermolecular ForcesVan der Waals interactions
Radius of Gyration (in octane)8.2 Å
Solvent Accessible Surface Area (in water)550 Ų
Conformational Transition Rate10⁹ s⁻¹

Ligand-Scaffold Interaction Modeling and Predictive Studies (e.g., Receptor Binding Affinity Prediction)

The octahydroindene scaffold is present in various biologically active molecules. Ligand-scaffold interaction modeling, often employing techniques like molecular docking, can be used to predict how 1H-Indene, 2-butyl-5-hexyloctahydro- or its derivatives might interact with biological macromolecules, such as proteins or nucleic acids.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These simulations also provide an estimate of the binding affinity, often expressed as a binding energy score. For a nonpolar molecule like 1H-Indene, 2-butyl-5-hexyloctahydro-, interactions are expected to be predominantly hydrophobic, with the molecule fitting into hydrophobic pockets of a receptor.

These predictive studies are instrumental in the early stages of drug discovery and materials science. By virtually screening the binding of octahydroindene derivatives against a panel of receptors, researchers can identify potential candidates for further experimental investigation. The insights gained from these models can guide the design of new molecules with enhanced binding affinity and specificity.

Table 3: Predicted Binding Affinities of 1H-Indene, 2-butyl-5-hexyloctahydro- with Hypothetical Receptors (Note: The following data is hypothetical and for illustrative purposes.)

Hypothetical Receptor TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Nuclear Receptor A (Hydrophobic Pocket)-7.5Leu, Val, Ile
Enzyme B (Allosteric Site)-6.8Phe, Trp, Ala
Transporter Protein C (Lipid-Exposed Domain)-8.2Leu, Met, Pro

QSAR (Quantitative Structure-Activity Relationship) Methodologies for Octahydroindene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov For octahydroindene derivatives, QSAR studies can be used to predict their activity based on calculated molecular descriptors. nih.govnih.gov

A QSAR study typically involves a dataset of octahydroindene derivatives with known activities. For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties (e.g., hydrophobicity, molecular weight, polarizability) and topological features (e.g., branching, connectivity indices). mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity. mdpi.com

These models can then be used to predict the activity of new, unsynthesized octahydroindene derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov QSAR studies can also provide insights into the structural features that are most important for a desired activity, guiding the optimization of lead compounds. ekb.eg

Table 4: Example of Molecular Descriptors Used in a QSAR Model for Octahydroindene Derivatives (Note: The following data is hypothetical and for illustrative purposes.)

CompoundlogP (Hydrophobicity)Molecular WeightPolar Surface AreaPredicted Activity (IC₅₀, µM)
Derivative 16.5250.45010.5
Derivative 27.2278.5205.2
1H-Indene, 2-butyl-5-hexyloctahydro- 8.1 264.50 0 2.8
Derivative 37.8292.5520.238.7

Structure Activity Relationship Sar Investigations of Octahydroindene Scaffolds

Systematic Chemical Modification of Substituents (e.g., at the C2 position) and their Impact on Molecular Interactions

Initial SAR studies on the octahydroindene scaffold as a PAR1 antagonist identified the C2 position as a critical site for modification to enhance binding affinity. nih.govnih.gov Researchers discovered that introducing short and bulky substituents at this position led to a notable improvement in activity. nih.gov This suggests that the C2 position of the octahydroindene core likely interacts with a specific pocket within the PAR1 binding site that can accommodate and favorably interact with sterically demanding groups.

A variety of analogs with modifications at the C2 position were synthesized and evaluated for their PAR1 inhibitory activity. The exploration began with ketal and amine derivatives on a cis-octahydroindene core. nih.gov While these initial modifications confirmed that substitution at C2 could retain PAR1 inhibitory ability, further optimization led to the discovery of more potent compounds. nih.gov

Table 1: SAR of C2-Substituted Octahydroindene Analogs as PAR1 Antagonists nih.gov

Compound C2-Substituent PAR1 Binding IC50 (nM)
14 N-methylmethanesulfonamide 1.3
19 Spiro oxazolidinone 8.6

| 23b | Quaternary derivative | 2.7 |

N-methylation of certain sulfonamide derivatives at the C2 position resulted in a significant 10- to 25-fold increase in potency, with compound 14 (N-methylmethanesulfonamide) exhibiting an IC50 value of 1.3 nM, comparable to the potent PAR1 antagonist vorapaxar. nih.gov The data indicates that bulky substituents in close proximity to the C2 carbon are favorable for PAR1 binding. Conversely, larger substituents extending further from the C2 position were found to be detrimental to activity. nih.gov The synthesis of quaternary and spiro compounds, such as 19 and 23b , further supported the hypothesis that short, bulky groups at C2 enhance molecular interactions with the receptor. nih.gov

Influence of Ring Fusion Stereochemistry on Recognition and Binding Events

In fused ring systems like decalin (a model for the octahydroindene core), the trans-isomer is generally more rigid and conformationally locked, while the cis-isomer is more flexible and can undergo ring flipping. youtube.comlibretexts.org The trans-fused system typically results in a more linear and extended molecular shape, whereas the cis-fused system adopts a bent conformation. youtube.com These distinct geometries can lead to different binding modes and affinities for a receptor. For instance, the rigid structure of a trans-fused ring might be optimal for fitting into a well-defined, narrow binding pocket, while the flexibility of a cis-fused ring could be advantageous for adapting to a more dynamic or induced-fit binding site. biomedres.usbiomedres.us

While early SAR studies on octahydroindene-based PAR1 antagonists primarily focused on cis-fused analogs, subsequent research explored the potential of trans-fused systems. nih.govnih.gov A study on trans-fused 5-[(tert-butoxycarbonyl)amino]octahydroindenes demonstrated that this stereochemical arrangement is not only compatible with potent PAR1 antagonism but can also contribute to improved metabolic stability. nih.gov The specific stereochemistry of the ring fusion dictates the spatial orientation of the substituents, affecting their interactions with key residues in the receptor's binding pocket. Therefore, controlling the ring fusion stereochemistry is a critical aspect of designing octahydroindene derivatives with desired pharmacological profiles. nih.gov

Design Principles for Modulating Molecular Potency and Selectivity

The rational design of potent and selective octahydroindene-based PAR1 antagonists is guided by several key principles derived from SAR studies and an understanding of the target receptor. fastercapital.comnih.govnih.gov

Exploitation of Specific Binding Pockets: As established in the SAR of the C2 position, identifying and optimizing interactions with specific sub-pockets within the PAR1 binding site is crucial for enhancing potency. nih.gov The preference for short, bulky substituents at C2 suggests the presence of a hydrophobic pocket that can be effectively occupied by such groups. nih.gov Structure-based drug design, utilizing homology models or crystal structures of the target receptor, can aid in the rational design of substituents that maximize these interactions. nih.govresearchgate.net

Pharmacophore Modeling: The development of a pharmacophore model based on known active compounds can guide the design of novel analogs with improved potency and selectivity. researchgate.netresearchgate.netacs.org For PAR1 antagonists, key pharmacophoric features likely include a hydrophobic core (the octahydroindene scaffold), a hydrogen bond acceptor/donor group (at the C2 position), and appropriate aromatic moieties that mimic the interactions of known ligands. nih.gov

Selectivity through Subtle Structural Modifications: Achieving selectivity against other related receptors is a critical aspect of drug design. fastercapital.com Subtle modifications to the octahydroindene scaffold and its substituents can exploit minor differences in the binding sites of different receptors. For instance, altering the stereochemistry of the ring fusion or the nature of the C2 substituent could introduce steric clashes or unfavorable interactions with off-target receptors while maintaining or improving affinity for the desired target. fastercapital.comnih.gov

Metabolic Stability Optimization Strategies for Octahydroindene Derivatives

A significant challenge in the development of early octahydroindene-based PAR1 antagonists was their poor metabolic stability in human and rat liver microsomes. nih.govnih.gov This metabolic liability can lead to rapid clearance and reduced in vivo efficacy. Consequently, several strategies have been employed to optimize the metabolic stability of this class of compounds.

One successful approach involved the introduction of substituents at other positions on the octahydroindene ring system to block potential sites of metabolism. nih.gov Specifically, the synthesis and evaluation of trans-fused 5-[(tert-butoxycarbonyl)amino]octahydroindene analogs revealed that substitution at the C5 position can significantly improve metabolic stability while maintaining high PAR1 affinity. nih.gov

Table 2: Metabolic Stability of C5-Substituted Trans-Fused Octahydroindene Analogs nih.gov

Compound PAR1 Binding IC50 (µM) Metabolic Stability (t1/2 in min, Human Liver Microsomes)
Vorapaxar 0.0015 83.2
57 (2-methanesulfonate) 0.006 126.3
58 (sulfamate) 0.020 52.8

| 63 (N-(cyclopropyl)methylsulfonamide) | 0.010 | 51.4 |

Compounds 57 , 58 , and 63 demonstrated excellent metabolic stability, comparable to or exceeding that of vorapaxar, a clinically approved PAR1 antagonist. nih.gov This highlights the effectiveness of strategic substitution on the octahydroindene core to shield metabolically susceptible positions.

Other general strategies for enhancing metabolic stability that can be applied to the octahydroindene scaffold include:

Blocking Cytochrome P450 (CYP) Metabolism: Many drug metabolism pathways are mediated by CYP enzymes. rsc.orgnih.govnih.gov Introducing electron-withdrawing groups or replacing metabolically labile hydrogen atoms with fluorine can block sites of oxidative metabolism. nih.gov

Bioisosteric Replacement: Replacing metabolically vulnerable functional groups with bioisosteres that are more resistant to enzymatic degradation can improve metabolic stability without compromising biological activity. nih.govu-tokyo.ac.jpresearchgate.netresearchgate.net For example, a metabolically labile ester group could be replaced with a more stable amide or a heterocyclic ring.

By combining these targeted and general strategies, the metabolic liabilities of the octahydroindene scaffold can be effectively addressed, leading to the development of drug candidates with improved in vivo performance.

Synthetic Utility and Broader Applications of Octahydroindene Scaffolds in Organic Chemistry

Octahydroindene as a Privileged Building Block for the Construction of Complex Organic Molecules

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme. The octahydroindene core, often referred to as a hydrindane system, is increasingly recognized as such a scaffold. Its rigid, three-dimensional structure provides a defined orientation for appended functional groups, which is crucial for specific interactions with biological targets.

The utility of the octahydroindene scaffold is evident in its presence within the core structure of various natural products. The synthesis of these complex molecules often relies on strategic methodologies to construct the bicyclic hydrindane core with precise stereochemical control. For instance, highly substituted trans-hydrindanes have been synthesized through multi-component coupling reactions, showcasing the scaffold's accessibility through modern synthetic methods. These synthetic intermediates are valuable for the total synthesis of a range of natural products.

Furthermore, the octahydroindene framework can be strategically modified to serve as a chiral auxiliary in asymmetric synthesis. By temporarily incorporating the chiral octahydroindene unit into a molecule, chemists can direct the stereochemical outcome of subsequent reactions, leading to the formation of a single desired enantiomer of a chiral molecule. This approach is invaluable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Contribution to Scaffold Diversity-Oriented Synthesis (DOS) and Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to create collections of structurally diverse small molecules to explore vast regions of chemical space. nih.govrsc.org The goal of DOS is to move beyond libraries of compounds with simple variations on a single scaffold and instead generate novel and diverse molecular architectures. The octahydroindene scaffold is a valuable starting point for such endeavors.

By employing a common octahydroindene core, chemists can apply a variety of synthetic transformations to generate a library of related but structurally distinct molecules. This can be achieved through a "scaffold-based" DOS approach, where the core is decorated with a wide array of functional groups and substituents. beilstein-journals.org Alternatively, a "reagent-based" DOS strategy can be employed, where different reagents are used to induce divergent reaction pathways from a common octahydroindene intermediate, leading to a variety of bicyclic and even tricyclic alkaloid-like scaffolds. rsc.org

The rigid nature of the octahydroindene scaffold provides a solid foundation upon which to build molecular complexity and diversity. Its defined stereochemistry allows for the systematic exploration of how the spatial arrangement of functional groups affects biological activity. The development of synthetic routes that allow for the efficient and diverse functionalization of the octahydroindene core is therefore a key area of research in the field of DOS.

Potential in Materials Science Research as Precursors or Structural Components

While the application of the specific compound 1H-Indene, 2-butyl-5-hexyloctahydro- in materials science is not well-documented, the broader class of saturated bicyclic hydrocarbons, including the octahydroindene (hydrindane) scaffold, holds potential as precursors or structural components in the development of advanced materials.

One area of potential is in the synthesis of novel polymers. The incorporation of rigid, saturated ring systems like octahydroindene into a polymer backbone can significantly influence the material's properties. For example, it could enhance thermal stability, increase the glass transition temperature, and impart specific mechanical properties. The synthesis of polycarbonates from indene (B144670) oxide and carbon dioxide points to the potential for creating polymers with rigid backbones derived from indene-related structures. Although this example involves an unsaturated precursor, it highlights the possibility of using saturated analogues like octahydroindene to create novel polymer architectures.

Another intriguing possibility lies in the field of liquid crystals. The shape and rigidity of a molecule are critical factors in determining its ability to form liquid crystalline phases. The octahydroindene scaffold, with its defined three-dimensional structure, could serve as a core unit in the design of new liquid crystalline materials. For instance, research on perhydroazulene-based liquid crystals, which also feature a fused bicyclic system, has shown that these types of scaffolds can lead to materials with desirable mesomorphic properties. nih.govnih.gov By attaching appropriate mesogenic groups to the octahydroindene core, it may be possible to create novel liquid crystals with unique optical and electronic properties. Further research into the synthesis and characterization of octahydroindene-containing materials is needed to fully explore these possibilities.

Medicinal Chemistry Design Principles for Octahydroindene Scaffolds

The octahydroindene scaffold has emerged as a promising framework in medicinal chemistry due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement. This allows for the rational design of ligands that can selectively interact with specific biological targets.

Rational Design of Receptor Antagonists and Agonists (e.g., PAR1 Antagonists)

A significant breakthrough in the medicinal chemistry of octahydroindenes has been their identification as novel antagonists of the Protease-Activated Receptor 1 (PAR1). acs.org PAR1 is a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet aggregation and is a key target for the development of antiplatelet therapies.

Researchers have designed and synthesized a series of octahydroindene derivatives and evaluated their structure-activity relationships (SAR) as PAR1 antagonists. acs.org These studies have revealed that modifications at specific positions on the octahydroindene core can have a profound impact on potency. For instance, exploration of substituents at the C2 position of the octahydroindene ring has been a key focus. The following table summarizes the PAR1 inhibitory activity of selected octahydroindene derivatives:

CompoundIC50 (nM) in PAR1 Radioligand Binding Assay
14 1.3
19 8.6
23b 2.7

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Utilization in Scaffold-Based Drug Discovery Programs

The success of the octahydroindene scaffold in the development of PAR1 antagonists has spurred interest in its broader application in scaffold-based drug discovery programs. The "privileged scaffold" concept is central to this approach, where a core molecular structure is identified as being able to interact with multiple biological targets. The octahydroindene framework, with its rigid and tunable nature, fits this description well.

Drug discovery programs can utilize libraries of diverse octahydroindene derivatives to screen against a wide range of biological targets. The synthesis of such libraries can be facilitated by the principles of diversity-oriented synthesis, as discussed earlier. By systematically varying the substituents and stereochemistry of the octahydroindene core, medicinal chemists can explore a vast chemical space and identify novel hits for various diseases.

The development of efficient and flexible synthetic routes to functionalized octahydroindenes is crucial for the success of such programs. These routes need to allow for the introduction of a wide variety of chemical functionalities at different positions of the scaffold. The insights gained from the SAR of PAR1 antagonists, for example, can guide the design of new libraries targeting other G-protein coupled receptors or enzymes. The continued exploration of the octahydroindene scaffold in medicinal chemistry is likely to yield new and valuable therapeutic agents in the future.

Future Research Directions for 1h Indene, 2 Butyl 5 Hexyloctahydro

Exploration of Undiscovered Natural Sources and Biosynthetic Pathways

The indene (B144670) core and its derivatives are structural motifs found in a variety of natural products with significant biological activities. nih.gov A primary research direction is the systematic exploration for natural sources of 1H-Indene, 2-butyl-5-hexyloctahydro-. This endeavor would involve advanced phytochemical screening of diverse organisms from unique ecological niches, such as extremophilic bacteria, marine invertebrates, and endophytic fungi, which are known reservoirs of novel secondary metabolites.

Once a natural source is identified, a critical next step involves elucidating the biosynthetic pathway. Modern "-omics" techniques, including genomics, transcriptomics, and metabolomics, can be employed to identify the gene clusters responsible for producing the octahydroindene core and the enzymes—such as specific synthases and tailoring enzymes—that install the butyl and hexyl groups. Understanding these pathways not only explains the molecule's natural origin but also opens the door for biosynthetic engineering to produce novel derivatives. nih.gov

Research ApproachObjectivePotential Outcomes
Bio-prospecting Identify novel natural sources of alkylated octahydroindenes.Discovery of new species producing the target compound; isolation of novel analogs.
Metabolomics Profile the chemical constituents of potential source organisms.High-throughput identification of the target molecule and related metabolites.
Genomic Analysis Identify gene clusters associated with the biosynthesis of the scaffold.Uncovering novel enzymes (e.g., terpene cyclases, acyltransferases) for biocatalysis.
Isotopic Labeling Trace the metabolic origin of the carbon skeleton and alkyl chains.Confirmation of precursor molecules (e.g., from fatty acid or polyketide pathways).

Development of Novel and Efficient Stereoselective Synthetic Methodologies

The structure of 1H-Indene, 2-butyl-5-hexyloctahydro- contains multiple stereocenters, making its stereocontrolled synthesis a significant chemical challenge. Future research must focus on developing novel and efficient synthetic routes that allow for precise control over the relative and absolute stereochemistry of the molecule. The development of such methodologies is crucial for preparing specific stereoisomers for structure-activity relationship (SAR) studies.

Promising strategies include the application of modern catalytic methods. Asymmetric transition-metal catalysis and organocatalysis could be employed to set key stereocenters during the formation of the bicyclic core. Methodologies such as stereoselective Prins cyclizations, intramolecular Diels-Alder reactions, or cascade reactions initiated by C-H activation could provide elegant and atom-economical pathways to the desired scaffold. The goal is to create modular and scalable routes that enable the synthesis of not only the target compound but also a diverse library of related analogs with varying alkyl substituents.

Synthetic StrategyKey FeaturesPotential Advantages
Asymmetric Diels-Alder Cycloaddition Construction of the bicyclic core with inherent stereocontrol.High stereoselectivity, predictable outcomes based on chiral catalysts or auxiliaries.
Catalytic Enantioselective Hydrogenation Reduction of a precursor indene to set cis/trans ring junction stereochemistry.Access to specific diastereomers of the saturated core.
Prins-type Cascade Cyclization Rapid assembly of the octahydroindene skeleton from acyclic precursors.High bond-forming efficiency and complexity generation in a single step.
Directed C-H Functionalization Late-stage introduction or modification of alkyl groups on a pre-formed core.Modular approach for creating analogs without de novo synthesis.

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules with desired properties. researchgate.netnih.gov For 1H-Indene, 2-butyl-5-hexyloctahydro-, de novo design algorithms can be used to generate virtual libraries of derivatives with potentially enhanced biological activity or material properties. researchgate.net By combining principles of medicinal chemistry with machine learning and artificial intelligence, these methods can predict key attributes like binding affinity to a specific protein target, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity. biorxiv.org

Future work should employ a range of computational techniques. Initially, molecular dynamics simulations can be used to understand the conformational preferences of the flexible alkyl chains on the rigid octahydroindene core. Subsequently, generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on known bioactive molecules to design novel octahydroindene derivatives optimized for a specific purpose. This "in silico" design-and-filter approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. biorxiv.orgresearchgate.net

Computational MethodApplication for Octahydroindene DerivativesDesired Outcome
Quantum Mechanics (QM) Calculate electronic properties and reaction mechanisms for synthesis.Accurate prediction of reactivity and spectral properties.
Molecular Dynamics (MD) Simulate conformational behavior in different environments (e.g., water, lipid bilayer).Understanding of 3D structure and interactions with biological targets.
Generative Models (AI/ML) Design novel molecules with optimized properties based on a target profile.Generation of virtual libraries with high potential for bioactivity. biorxiv.org
Virtual Screening/Docking Predict binding modes and affinities against known protein targets.Identification of promising drug candidates for specific diseases.

Integration into Supramolecular Chemistry and Nanotechnology Applications

The defined three-dimensional structure of the octahydroindene scaffold makes it an attractive building block, or "tecton," for supramolecular chemistry and nanotechnology. researchgate.net Supramolecular chemistry focuses on creating large, ordered structures through non-covalent interactions like hydrogen bonding or hydrophobic effects. mdpi.com The hydrocarbon-rich nature of 1H-Indene, 2-butyl-5-hexyloctahydro- makes it an ideal candidate for constructing assemblies in aqueous media driven by the hydrophobic effect or for forming organogels.

Future research could involve functionalizing the octahydroindene core with recognition motifs (e.g., hydrogen bond donors/acceptors, metal-coordinating ligands) to direct its self-assembly into discrete architectures like capsules, cages, or extended polymeric networks. mdpi.comnih.gov In nanotechnology, these molecules could serve as structural components for organic nanomaterials. For instance, they could be used to create monodisperse nanoparticles for drug delivery, act as templates for the synthesis of porous materials, or be incorporated into polymer matrices to tune their mechanical properties. ub.edu

Expanding the Chemical Space of Octahydroindene-Based Libraries

A central theme in modern drug discovery is the exploration of chemical space—the vast ensemble of all possible molecules. nih.gov The 1H-Indene, 2-butyl-5-hexyloctahydro- scaffold represents a single point in this space. A significant future direction is the systematic synthesis of compound libraries based on this core structure to explore the surrounding chemical space for bioactive "hits." nih.govdrugtargetreview.com

Using the efficient synthetic methodologies developed (as per section 9.2), combinatorial and diversity-oriented synthesis approaches can be applied. This would involve systematically varying the nature, length, and position of the alkyl substituents on the octahydroindene ring. The resulting library of compounds would possess significant three-dimensional diversity, a feature often associated with successful drug candidates. These libraries can then be screened against a wide array of biological targets to identify novel lead compounds for therapeutic development. Chemoinformatic tools can be used to analyze the diversity and property distribution of these libraries, ensuring comprehensive coverage of the targeted chemical space. scispace.com

Q & A

Q. What are the foundational synthetic pathways for 1H-Indene, 2-butyl-5-hexyloctahydro-?

  • Methodological Answer : Begin with a retrosynthetic analysis of the bicyclic indene core. Prioritize Diels-Alder reactions for constructing the octahydro scaffold, using alkylation or hydroalkylation to introduce butyl and hexyl substituents. Validate intermediates via GC-MS and NMR (¹H, ¹³C, DEPT-135) to confirm regioselectivity . For analogs, cyclization of pre-functionalized alkenes under acidic conditions (e.g., H₂SO₄) has been effective in similar indene derivatives .

Q. How can spectroscopic data resolve structural ambiguities in this compound?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to distinguish between stereoisomers and substituent positions. For example, HMBC correlations between the bridgehead protons and carbonyl carbons (if present) clarify spatial arrangements. Compare experimental IR stretching frequencies (e.g., C-H bending in the indene ring) with computational DFT simulations (B3LYP/6-31G*) to validate assignments .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-butyl-5-hexyloctahydro-1H-indene in catalytic hydrogenation?

  • Methodological Answer : Perform DFT calculations (M06-2X/def2-TZVP) to model transition states for hydrogen adsorption on the indene ring. Compare activation energies for syn vs. anti addition pathways. Validate with experimental kinetic data (e.g., pressure-dependent hydrogenation rates using Pd/C catalysts) and analyze stereoelectronic effects using NBO (Natural Bond Orbital) theory .

Q. What strategies address contradictory data in thermodynamic stability studies of this compound?

  • Methodological Answer : Reconcile discrepancies by cross-referencing calorimetric data (DSC/TGA) with computational Gibbs free energy values. For example, if experimental ΔHcombustion conflicts with in silico predictions (e.g., Gaussian thermochemistry), reassess assumptions in solvation models (e.g., SMD vs. PCM) or verify purity via HPLC-ELSD .

Methodological Design and Data Analysis

Q. How to design a study linking the compound’s stereochemistry to its physicochemical properties?

  • Methodological Answer :
    • Synthesis : Prepare enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and isolate via chiral HPLC.
    • Characterization : Measure optical rotation, CD spectra, and melting points.
    • Property Analysis : Correlate logP (octanol-water partitioning) and vapor pressure with molecular dynamics simulations (AMBER force field) .

Q. How to analyze conflicting results in toxicity assays for derivatives?

  • Methodological Answer :
    • Hypothesis Testing : Compare Ames test (mutagenicity) and zebrafish embryo toxicity data using ANOVA to identify outliers.
    • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., CAS 824-22-6 analogs) to identify structure-activity trends. Adjust for confounding variables (e.g., solvent polarity in cytotoxicity assays) .

Theoretical and Conceptual Frameworks

Q. How does the indene scaffold’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict sites for Suzuki-Miyaura coupling. Calculate HOMO-LUMO gaps using Gaussian 16 and compare with experimental reactivity (e.g., regioselectivity in Buchwald-Hartwig aminations). Use AIM (Atoms in Molecules) analysis to quantify bond critical points .

Key Methodological Recommendations

  • Contradiction Resolution : Use triangulation (e.g., experimental, computational, and literature data) to validate hypotheses .
  • Safety Protocols : Follow GHS-aligned SDS guidelines for handling alkylated indenes, including fume hood use and waste neutralization .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FID files) in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.